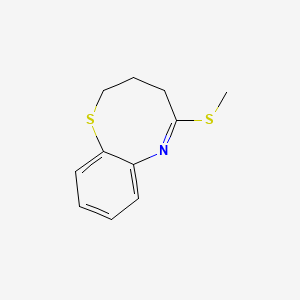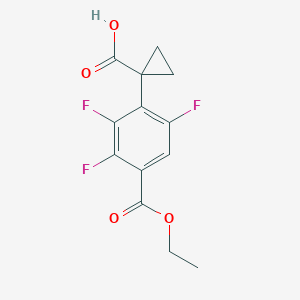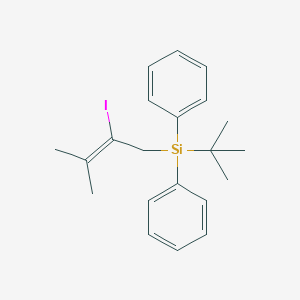
3,3,4,4-Tetrafluorobutyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetrafluorobutyl 2-methylprop-2-enoate: is a fluorinated ester compound with the molecular formula C8H10F4O2 . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts significant chemical stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetrafluorobutyl 2-methylprop-2-enoate typically involves the esterification of 3,3,4,4-tetrafluorobutanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Chemistry: 3,3,4,4-Tetrafluorobutyl 2-methylprop-2-enoate is used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit excellent chemical resistance and are used in coatings, adhesives, and sealants.
Biology: The compound is used in the development of fluorinated biomaterials, which have applications in drug delivery and medical devices due to their biocompatibility and stability.
Medicine: In medicinal chemistry, the compound is explored for its potential use in the design of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including high-performance lubricants and surfactants.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluorobutyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability. The compound’s ester group can undergo hydrolysis, releasing the active fluorinated alcohol, which can further interact with cellular components.
Comparison with Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3-Tetrafluoropropyl methacrylate
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
Comparison:
- 3,3,4,4-Tetrafluorobutyl 2-methylprop-2-enoate has four fluorine atoms, providing a balance between chemical stability and reactivity.
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate has seven fluorine atoms, offering higher chemical resistance but potentially lower reactivity.
- 2,2,3,3-Tetrafluoropropyl methacrylate has a similar number of fluorine atoms but a different carbon chain length, affecting its physical properties.
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate has six fluorine atoms, providing intermediate properties between the other compounds.
The unique combination of fluorine atoms and the ester group in this compound makes it a versatile compound with a wide range of applications in various fields.
Properties
CAS No. |
138506-00-0 |
|---|---|
Molecular Formula |
C8H10F4O2 |
Molecular Weight |
214.16 g/mol |
IUPAC Name |
3,3,4,4-tetrafluorobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H10F4O2/c1-5(2)6(13)14-4-3-8(11,12)7(9)10/h7H,1,3-4H2,2H3 |
InChI Key |
XZPZCHSPDJPFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)

![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
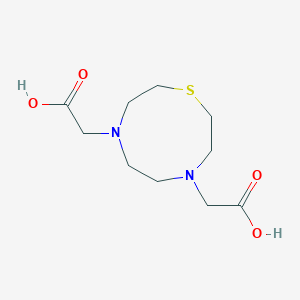
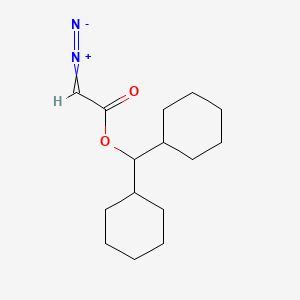
![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
